molecular formula C22H21FN4O2S B2629104 N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1251622-12-4

N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide

Cat. No. B2629104
CAS RN: 1251622-12-4
M. Wt: 424.49
InChI Key: KDGMSNFOJKTOGZ-UHFFFAOYSA-N
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Description

“N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl ring, a pyrazine ring, and a piperidine ring. The presence of these groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Glycine Transporter 1 Inhibition

Compounds structurally related to "N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide" have been investigated for their potential as glycine transporter 1 (GlyT1) inhibitors. These inhibitors are of interest for their potential therapeutic effects in central nervous system (CNS) disorders. For example, a compound identified as a potent GlyT1 inhibitor showed promise in elevating cerebrospinal fluid glycine levels in animal models, indicating its potential for treating schizophrenia and other CNS disorders by modulating glycinergic neurotransmission (Yamamoto et al., 2016).

Antitubercular Activity

Another research area involves the design and synthesis of compounds targeting Mycobacterium tuberculosis. Compounds with aminopiperidine and thiazole structures, similar to the core structure of interest, have been evaluated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. Some compounds exhibited significant inhibitory activity and low cytotoxicity, highlighting their potential as novel antitubercular agents (Jeankumar et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the development of anticancer agents, as they can block the formation of blood vessels necessary for tumor growth and directly interact with DNA, potentially leading to cancer cell death (Kambappa et al., 2017).

Cannabinoid Receptor Antagonists

Compounds featuring pyrazole and piperidine structures have been explored as cannabinoid receptor antagonists. These studies aim to elucidate the structure-activity relationships of cannabinoid receptor ligands, which could lead to the development of new treatments for disorders associated with the endocannabinoid system, such as obesity, addiction, and chronic pain (Lan et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Based on its structure, it could potentially interact with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies of its synthesis and reactions, investigations of its biological activity, and potential applications in medicine or other fields .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMSNFOJKTOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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